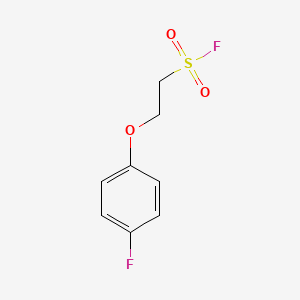

2-(4-Fluorophenoxy)ethanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Fluorophenoxy)ethanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137800-10-1 . It has a molecular weight of 222.21 . It is in powder form .

Synthesis Analysis

The compound “2-(4-Fluorophenoxy)ethanesulfonyl fluoride” can be derived from “1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–2–iodoethoxy)ethanesulfonyl fluoride” in three steps, achieving a 78% overall yield .Molecular Structure Analysis

The Inchi Code of “2-(4-Fluorophenoxy)ethanesulfonyl fluoride” is1S/C8H8F2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2 . The molecular weight of the compound is 238.67 . Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)ethanesulfonyl fluoride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 222.21 .Wissenschaftliche Forschungsanwendungen

Synthesis and Radiopharmaceuticals

- Synthesis of Radiopharmaceuticals : A study by Ross, Ermert, and Coenen (2011) discusses the synthesis of 4-[18F]Fluorophenol, a compound used for creating complex radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This synthesis is crucial for developing diagnostic agents in nuclear medicine (Ross, Ermert, & Coenen, 2011).

Fluorinated Compounds in Biological Systems

- Fluorinated Probes for Intracellular pH Measurement : Research by Rhee, Levy, and London (1995) developed fluorinated o-aminophenol derivatives as pH-sensitive probes. These compounds are essential for understanding cell physiology and biochemical processes (Rhee, Levy, & London, 1995).

Environmental Impact and Presence

- Environmental Presence of Fluorochemicals : A study by Kannan et al. (2004) investigated the presence of perfluorooctanesulfonyl fluoride-based compounds, which degrade to persistent metabolites like perfluorooctanesulfonate (PFOS), in human tissues. This research is significant for environmental health and safety (Kannan et al., 2004).

Chemical Reactions and Synthesis

- Hydroindolenones and Hydroquinolenones Synthesis : Karam et al. (1999) explored the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones, offering insight into complex organic syntheses involving fluorine compounds (Karam et al., 1999).

Biochemistry and Enzymatic Reactions

- Fluorinating Enzymes in Biochemistry : Dong et al. (2004) provided insights into the structure and mechanism of a bacterial fluorinating enzyme. Understanding such enzymes is crucial for developing biotechnological applications involving fluorinated compounds (Dong et al., 2004).

Fluorine in Organic Chemistry

- Organic Reactions with Xenon Fluorides : Research by Filler (1978) discussed the reactions of xenon fluorides with aromatic compounds, highlighting the role of fluorine in synthesizing medicinally and biologically relevant fluoroaromatic compounds (Filler, 1978).

Chemical Sensing and Analysis

Fluoride Ion Complexation and Sensing : A study by Wade et al. (2010) focused on the detection of fluoride, particularly in water, using organoboron compounds. This research is significant for environmental monitoring and public health (Wade et al., 2010).

Engineering Fluorometabolite Production : Eustáquio, O'Hagan, and Moore (2010) reported on the engineering of fluorometabolite production by expressing fluorinase in Salinispora tropica, underlining the potential for producing fluorinated compounds in pharmaceuticals (Eustáquio, O'Hagan, & Moore, 2010).

Pharmaceutical Applications

- Synthesis of Fluorinated Nucleosides : Takamatsu et al. (2002) explored the use of perfluoroalkanesulfonyl fluorides in synthesizing fluorinated nucleosides, indicating the importance of fluorine in medicinal chemistry (Takamatsu et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-Fluorophenoxy)nicotinic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXWXZUCOECNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2739860.png)

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)

![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)